Cephaprin

Overview

Description

Cephaprin, also known as cefapirin, is a first-generation cephalosporin antibiotic. It is commonly marketed under the trade name Cefadyl. This compound is effective against a wide range of gram-positive and gram-negative bacteria. It is available in injectable formulations and has been used in both human and veterinary medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cephaprin is synthesized from 7-aminocephalosporanic acid (7-ACA). The synthetic route involves reacting 7-ACA with bromoacetyl chloride to form an amide. This intermediate is then reacted with 4-thiopyridine to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of organic solvents and bases to facilitate the reactions. The final product is purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions: Cephaprin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.

Substitution: Substitution reactions can occur at the acetoxymethyl group, leading to various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated derivatives.

Scientific Research Applications

Cephaprin has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying β-lactam antibiotics.

Biology: Employed in studies involving bacterial cell wall synthesis and resistance mechanisms.

Medicine: Investigated for its efficacy against various bacterial infections, including respiratory tract infections, skin infections, and urinary tract infections.

Industry: Used in veterinary medicine for treating infections in cattle and other livestock .

Mechanism of Action

Cephaprin exerts its bactericidal effects by inhibiting cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This inhibition leads to cell lysis and death of the bacteria .

Comparison with Similar Compounds

Cephaprin is part of the cephalosporin family, which includes several other antibiotics:

Cephalexin: Another first-generation cephalosporin with a similar spectrum of activity but different pharmacokinetics.

Cefazolin: Known for its longer half-life and is often used for surgical prophylaxis.

Cefadroxil: Similar to cephalexin but with a longer duration of action

Uniqueness of this compound: this compound is unique in its resistance to beta-lactamases, making it effective against beta-lactamase-producing staphylococci, except for methicillin-resistant strains .

Conclusion

This compound is a versatile first-generation cephalosporin antibiotic with a broad spectrum of activity. Its unique resistance to beta-lactamases and wide range of applications in scientific research make it a valuable compound in both medical and industrial fields.

Biological Activity

Cephaprin is a first-generation cephalosporin antibiotic primarily used for its bactericidal properties against a wide spectrum of gram-positive and some gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death. This compound is notably more resistant to beta-lactamases compared to penicillins, making it effective against certain strains of staphylococci, though it remains ineffective against methicillin-resistant Staphylococcus aureus (MRSA) .

This compound exerts its antibacterial effects through:

- Inhibition of Cell Wall Synthesis : It binds to PBPs, disrupting the transpeptidation process necessary for cell wall integrity.

- Bactericidal Activity : This leads to the lysis of susceptible bacteria, effectively treating infections caused by organisms such as Clostridium perfringens .

Spectrum of Activity

This compound is effective against various bacteria, as summarized in the table below:

| Organism | Activity |

|---|---|

| Staphylococcus aureus | Sensitive (except MRSA) |

| Streptococcus pneumoniae | Sensitive |

| Escherichia coli | Limited sensitivity |

| Clostridium perfringens | Sensitive |

| Klebsiella spp. | Limited sensitivity |

Pharmacokinetics

Research indicates that this compound is metabolized primarily to desacetylthis compound in various species, including humans. Comparative studies have shown:

- Metabolism : The rate and extent of deacetylation decrease from rodents to dogs and then to humans.

- Excretion : The kidneys play a significant role in both the excretion and metabolism of this compound .

Clinical Efficacy in Mastitis Treatment

A notable study evaluated the effectiveness of this compound in treating nonsevere clinical mastitis in dairy cows. The study involved 296 cases across seven farms, comparing this compound with ceftiofur hydrochloride. Key findings included:

- Noninferiority : this compound demonstrated noninferiority to ceftiofur for bacteriological cure in gram-positive infections.

- Bacteriological Cure Rates : While both treatments were effective, ceftiofur showed superior results in gram-negative cases .

Toxicology and Safety Profile

In toxicological studies, various animal models were used to assess the safety profile of this compound:

- Rats : Administered doses up to 1000 mg/kg showed some adverse effects, including signs of anemia and increased relative organ weights at higher doses.

- Dogs : Doses up to 500 mg/kg resulted in vomiting and changes in body weight and food intake .

The following table summarizes key findings from these studies:

| Animal Model | Dose (mg/kg) | Findings |

|---|---|---|

| Rats | 0, 200, 500, 1000 | Anemia signs; increased liver weight |

| Dogs | 0, 200, 500 | Vomiting; decreased food intake |

Properties

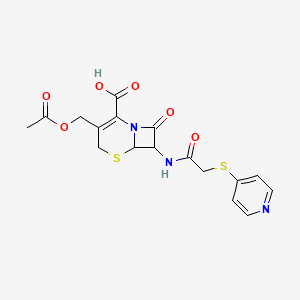

IUPAC Name |

3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O6S2/c1-9(21)26-6-10-7-28-16-13(15(23)20(16)14(10)17(24)25)19-12(22)8-27-11-2-4-18-5-3-11/h2-5,13,16H,6-8H2,1H3,(H,19,22)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQLLWWBDSUHNEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40860266 | |

| Record name | 3-[(Acetyloxy)methyl]-8-oxo-7-[[2-(4-pyridinylthio)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40860266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1205565-31-6 | |

| Record name | 3-[(Acetyloxy)methyl]-8-oxo-7-[[2-(4-pyridinylthio)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40860266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.